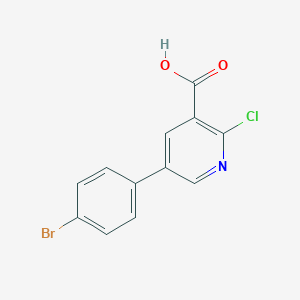

5-(Ethoxymethyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Ethoxymethyl)nicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is commonly referred to as EMA. It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5H,2,6H2,1H3,(H,11,12) . This indicates the presence of an ethoxymethyl group attached to a nicotinic acid molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Nicotinic acid derivatives, including 5-(Ethoxymethyl)nicotinic acid, have shown high efficacy in treating many diseases . They have been used for many years as co-agents to reduce high levels of fats in the blood . Some derivatives have proven effective against diseases such as pneumonia and kidney diseases .

Treatment of Alzheimer’s Disease

Some nicotinic acid derivatives have proven effective against Alzheimer’s disease . This opens up a new avenue for the use of this compound in the treatment of neurodegenerative diseases.

Anti-inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, and they proved their anti-inflammatory and analgesic efficacy . This suggests that this compound could potentially be used within this class of drugs.

Cardiovascular Disease Prevention

Nicotinic acid has a greater ability to raise the concentration of high-density lipoprotein and to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease . This suggests potential applications of this compound in cardiovascular disease prevention.

Synthesis of Hierarchical Meso-/Microporous Lamellar MFI–Sn/Al Zeolite

This compound has been used in the synthesis of a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite . This zeolite contains both Lewis acidic Sn- and Al-sites and a Brønsted acidic Al–O(H)–Si site .

Conversion of Glucose into 5-(Ethoxymethyl)furfural (EMF)

The hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite, synthesized using this compound, has been used for the conversion of glucose into 5-(Ethoxymethyl)furfural (EMF) . This process involves a three-step reaction cascade for EMF synthesis from glucose in ethanol solvent .

Safety and Hazards

Zukünftige Richtungen

Biomass-derived 5-ethoxymethylfurfural (EMF), a compound related to 5-(Ethoxymethyl)nicotinic acid, holds great promise to meet the growing demands for transportation fuels and fuel additives . The production of EMF from different feedstocks, such as platform chemicals, biomass sugars, and lignocellulosic biomass, is being explored . The future studies of such compounds may focus on high-efficiency, green, and economical production .

Wirkmechanismus

Target of Action

The primary target of 5-(Ethoxymethyl)nicotinic acid, similar to nicotine, is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those affected by nicotine. Nicotine’s pyridine ring is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

Nicotine is known to have a half-life of approximately 2 hours in the human body . It is metabolized in the liver, and its metabolites are excreted in the urine . The bioavailability of nicotine from smoking is approximately 40% .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine, given their structural similarities. Nicotine is known to stimulate the release of neurotransmitters such as dopamine, which plays a key role in the reward and pleasure centers of the brain .

Eigenschaften

IUPAC Name |

5-(ethoxymethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOWFTSOLDRMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)